molecular formula C12H18N2O B2629310 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2201615-48-5

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2629310
CAS No.: 2201615-48-5
M. Wt: 206.289
InChI Key: VFGQCPXQBJVDSI-UHFFFAOYSA-N
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Description

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a hydroxyl group and a methyl(4-methylpyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of 4-methyl-2-aminopyridine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This inhibition can lead to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares the pyridine ring structure but lacks the cyclopentanol moiety.

    4-Methylpyridin-2-amine: Similar pyridine structure but different functional groups.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a cyclopentane ring .

Uniqueness

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with a hydroxyl group and a methyl(4-methylpyridin-2-yl)amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGQCPXQBJVDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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